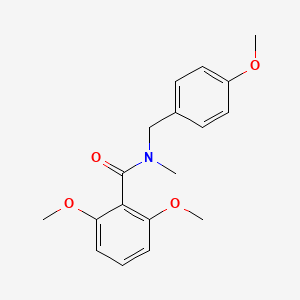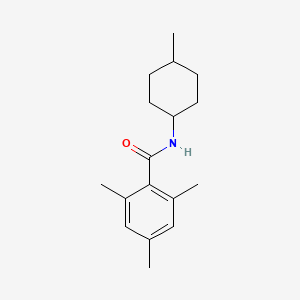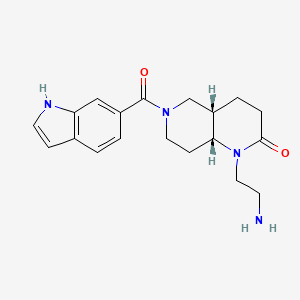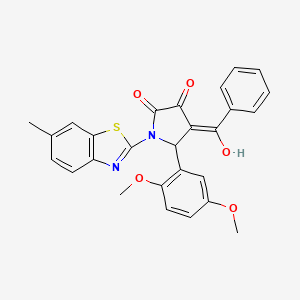
4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as MPB or N-(3-pyridinyl)-4-methoxybenzenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are a group of compounds that have been used as antibacterial agents for many years. However, MPB has been found to have unique properties that make it a valuable tool for scientific research.
作用機序
4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to be a potent blocker of the transient receptor potential melastatin 8 (TRPM8) ion channel. This ion channel is involved in the sensation of cold temperatures and is also implicated in the development of chronic pain. By blocking this ion channel, 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
In addition to its effects on ion channels, 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair. This inhibition may have potential applications in the treatment of diseases such as cancer and arthritis.
実験室実験の利点と制限
One of the main advantages of using 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its potency. It has been shown to be effective at very low concentrations, which makes it a valuable tool for studying ion channels and other biological processes. However, one limitation of using 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its specificity. It has been found to block only a limited number of ion channels, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use in the treatment of chronic pain. By blocking the TRPM8 ion channel, 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide may be able to provide relief for patients suffering from conditions such as neuropathic pain and fibromyalgia. Another area of interest is its potential use in the treatment of cancer. By inhibiting matrix metalloproteinases, 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide may be able to slow the progression of certain types of cancer. Further research is needed to explore these and other potential applications of 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide.
Conclusion
In conclusion, 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a valuable tool for scientific research. Its potent effects on ion channels and other biological processes make it a valuable tool for studying a wide range of physiological processes. While there are still limitations to its use, ongoing research is likely to uncover new applications for this compound in the future.
合成法
The synthesis of 4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with pyridine-3-amine and pyrrolidine-1-carboxylic acid. The resulting product is then purified using column chromatography. This synthesis method has been well-established and has been used in many studies.
科学的研究の応用
4-methoxy-N-3-pyridinyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been found to have many potential applications in scientific research. One of its most promising applications is in the study of ion channels. Ion channels are proteins that are responsible for the movement of ions across cell membranes. They play a critical role in many physiological processes, including muscle contraction, nerve signaling, and the regulation of blood pressure.
特性
IUPAC Name |
4-methoxy-N-pyridin-3-yl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-7-6-14(11-15(16)17(21)20-9-2-3-10-20)25(22,23)19-13-5-4-8-18-12-13/h4-8,11-12,19H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSKNECHGMBVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5482327.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482342.png)

![3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5482361.png)

![5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5482366.png)

![2-(2,5-dimethylphenyl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5482373.png)
![4-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-2-morpholinecarboxylic acid](/img/structure/B5482384.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482391.png)

![2-cyclohexyl-7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5482403.png)
![N-(4-methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5482415.png)
![6-hydroxy-2-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-4(3H)-pyrimidinone](/img/structure/B5482419.png)